molecular formula C21H22ClF2N3O4S2 B2712922 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215473-38-3

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2712922
CAS No.: 1215473-38-3
M. Wt: 517.99
InChI Key: NXYOTSMEGCGPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClF2N3O4S2 and its molecular weight is 517.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of fluoro substituted sulphonamide benzothiazoles, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. These studies reveal that the incorporation of benzothiazole and sulphonamide groups can lead to compounds with potent antimicrobial activities. Specifically, the fluoro and sulphonamide modifications are associated with enhanced biodynamic properties, making these derivatives promising agents for antimicrobial screening (Jagtap et al., 2010). Moreover, additional studies have synthesized compounds with fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole, further exploring their biological and pharmacological screening, including antimicrobial activities (Patel et al., 2009).

Anticancer Applications

The compound's structural features also suggest potential utility in anticancer research. Studies involving similar compounds, such as those containing morpholine moiety and sulphonamide groups, have demonstrated activity against cancer cell lines. For instance, research on 1,2,4-triazole derivatives containing morpholine moieties showed good to moderate antimicrobial activities, which could be indicative of broader bioactivity profiles potentially relevant to anticancer applications (Sahin et al., 2012). Furthermore, compounds with a benzoxazine structure, including morpholino and fluoro groups, have been synthesized and evaluated for their anti-cancer activities, targeting specific enzymes like PI3K and DNA-PK, and showing potent anticancer effects in vitro (Morrison et al., 2016).

Material Science Applications

In addition to biologically oriented research, the chemical structure of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride suggests potential applications in material science. Compounds containing benzothiazole and sulphonamide groups have been utilized in rubber vulcanization as accelerators and antioxidants, showcasing the multifunctional capabilities of these chemical frameworks (Khanra et al., 1993). This indicates that the compound could also have interesting properties worth exploring in material science applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4S2.ClH/c1-32(28,29)18-5-3-2-4-15(18)20(27)26(7-6-25-8-10-30-11-9-25)21-24-19-16(23)12-14(22)13-17(19)31-21;/h2-5,12-13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYOTSMEGCGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.